molecular formula C19H28N2O3S B3001193 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 954707-93-8

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Katalognummer B3001193
CAS-Nummer: 954707-93-8
Molekulargewicht: 364.5
InChI-Schlüssel: QEXXRMLGLSOCIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide, also known as PSB-0739, is a small molecule compound that has been developed as a potential therapeutic agent. It belongs to the class of isoquinolinesulfonamides and has been shown to have an inhibitory effect on the activity of certain enzymes.

Wirkmechanismus

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its binding to the catalytic site of sEH, thereby preventing the enzyme from metabolizing fatty acid epoxides. This leads to an accumulation of these compounds, which can have various physiological effects. Additionally, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has been shown to have a direct effect on the activity of certain ion channels in neurons, which may contribute to its analgesic properties.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide are diverse and complex. Inhibition of sEH can lead to an increase in the levels of certain fatty acid epoxides, which have been shown to have anti-inflammatory, anti-hypertensive, and anti-nociceptive effects. N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has also been shown to have direct effects on the activity of certain ion channels in neurons, which may contribute to its analgesic properties. Additionally, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide in lab experiments include its high potency and selectivity for sEH inhibition, as well as its potential for use in a variety of disease models. However, there are also some limitations to its use. For example, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, the compound is highly lipophilic, which can make it difficult to dissolve and administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective sEH inhibitors, which could have broader therapeutic applications. Additionally, the use of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide in combination with other drugs or therapies may enhance its effectiveness in certain disease models. Finally, further investigation into the mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide, particularly with regards to its effects on ion channels, could lead to the development of novel analgesic agents.

Synthesemethoden

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the intermediate products, and the final conversion to the desired compound. The process typically involves the use of various reagents and solvents, as well as purification techniques such as chromatography and recrystallization. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has been the subject of several scientific studies, primarily in the field of enzyme inhibition. Specifically, it has been shown to be a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides. Inhibition of sEH has been suggested as a potential therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain. N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h8-9,13,16H,2-7,10-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXRMLGLSOCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.